molecular formula C9H7N7O B2894470 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine CAS No. 890093-97-7

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2894470
CAS No.: 890093-97-7
M. Wt: 229.203
InChI Key: OWVLQGAMWSEXEY-UHFFFAOYSA-N
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Description

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains multiple nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound, with the reaction conditions often involving the use of organic solvents and catalysts to facilitate the cycloaddition and condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is unique due to its specific arrangement of nitrogen atoms within the heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-pyridin-3-yltriazol-1-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7O/c10-8-9(14-17-13-8)16-7(5-12-15-16)6-2-1-3-11-4-6/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVLQGAMWSEXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NN2C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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